molecular formula C12H18N2O8 B12584671 But-2-enedioic acid--piperazine (2/1) CAS No. 501331-82-4

But-2-enedioic acid--piperazine (2/1)

Cat. No.: B12584671
CAS No.: 501331-82-4
M. Wt: 318.28 g/mol
InChI Key: RMAFFDDZXBTOQO-UHFFFAOYSA-N
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Description

But-2-enedioic acid–piperazine (2/1) is a chemical compound formed by the combination of but-2-enedioic acid and piperazine in a 2:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid–piperazine (2/1) typically involves the reaction of but-2-enedioic acid with piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of but-2-enedioic acid–piperazine (2/1) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–piperazine (2/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of but-2-enedioic acid–piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid–piperazine (2/1) is unique due to its specific combination of but-2-enedioic acid and piperazine, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

501331-82-4

Molecular Formula

C12H18N2O8

Molecular Weight

318.28 g/mol

IUPAC Name

but-2-enedioic acid;piperazine

InChI

InChI=1S/C4H10N2.2C4H4O4/c1-2-6-4-3-5-1;2*5-3(6)1-2-4(7)8/h5-6H,1-4H2;2*1-2H,(H,5,6)(H,7,8)

InChI Key

RMAFFDDZXBTOQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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